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molecular formula C13H12N2O6 B8411825 3-nitro-N-(4-carboxybutyl)phthalimide

3-nitro-N-(4-carboxybutyl)phthalimide

Cat. No. B8411825
M. Wt: 292.24 g/mol
InChI Key: PUCBSUSSBSDGFL-UHFFFAOYSA-N
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Patent
US07148352B2

Procedure details

3-nitrophthalic anhydride (0.5 g, 0.0026 mol) and 5-aminopentanoic acid (0.30 g, 0.0026 mol) were refluxed as above overnight. The clear solution was purified as per 120 to yield 0.55 g (73%) 123 as pale yellow flat crystals: mp=158–160° C.; Rf 0.69 (A): Rf 0.90 (C): Rf 0.73 (D): 1H NMR (DMSO-d6) δ 1.53 (m, 2H), 1.58 (m, 2H), 2.24 (t, J=7.1 Hz, 2H), 3.57 (t, J=6.7 Hz, 2H), 8.04 (dd, J=8.0, 7.5 Hz, 1H), 8.16 (d, J=7.5 Hz, 1H), 8.27 (d, J=8.0 Hz, 1H); IR (cm−1): 2800–3130 (OH), 3096 (C═CH), 2691 (C—H), 1774 (C═O), 1723 (bs, C═O), 1616 (C═C), 1543 (N═O), 1466 (C═C), 1443 (C═C), 1396 (C—O), 1358 (N═O), 1209 (C—O), 1050 (C—O), 722 (C═CH); MS m/z (rel intensity) 291 (92), 247 (31), 191 (100).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Yield
73%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([O:9][C:10](=[O:11])[C:5]=12)=O)([O-:3])=[O:2].[NH2:15][CH2:16][CH2:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21]>>[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([N:15]([CH2:16][CH2:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21])[C:10](=[O:11])[C:5]=12)=[O:9])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
0.3 g
Type
reactant
Smiles
NCCCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The clear solution was purified as per 120

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C(C(=O)N(C2=O)CCCCC(=O)O)=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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